(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate
Overview
Description
(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate is an organic compound that features a tetrahydropyran ring substituted with a cyanide group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through various methods, including the cyclization of 1,5-dienes or the reduction of pyran derivatives.
Introduction of the Cyanide Group: The cyanide group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tetrahydropyran ring is replaced by a cyanide ion.
Methanesulfonate Ester Formation: The final step involves the esterification of the hydroxyl group on the tetrahydropyran ring with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate ester group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Reduction: The cyanide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Substituted tetrahydropyran derivatives.
Hydrolysis: Tetrahydropyran-4-ol and methanesulfonic acid.
Reduction: Tetrahydropyran-4-ylmethylamine.
Scientific Research Applications
(4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be used in drug discovery and development.
Material Science: It can be used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
(4-Cyanotetrahydro-2H-pyran-4-yl)methyl chloride: Similar structure but with a chloride leaving group instead of a methanesulfonate ester.
(4-Cyanotetrahydro-2H-pyran-4-yl)methyl acetate: Similar structure but with an acetate ester instead of a methanesulfonate ester.
Properties
IUPAC Name |
(4-cyanooxan-4-yl)methyl methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-14(10,11)13-7-8(6-9)2-4-12-5-3-8/h2-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOQYFNNLVVVHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1(CCOCC1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163824 | |
Record name | Tetrahydro-4-[[(methylsulfonyl)oxy]methyl]-2H-pyran-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301163824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010836-59-5 | |
Record name | Tetrahydro-4-[[(methylsulfonyl)oxy]methyl]-2H-pyran-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1010836-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-4-[[(methylsulfonyl)oxy]methyl]-2H-pyran-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301163824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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